

A Comparative Analysis of TGX-115 and IC87114: Potency, Selectivity, and Cellular Effects

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Compound of Interest		
Compound Name:	TGX-115	
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For researchers in oncology, immunology, and metabolic disorders, the selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms is a critical area of investigation. Two prominent small molecule inhibitors, **TGX-115** and IC87114, have been instrumental in dissecting the roles of specific PI3K isoforms. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to TGX-115 and IC87114

TGX-115 is recognized as a selective inhibitor of the p110 β and p110 δ isoforms of PI3K.[1][2] [3][4] In contrast, IC87114 is a highly selective inhibitor of the p110 δ isoform.[5][6][7][8] This fundamental difference in their selectivity profiles dictates their applications in studying the distinct physiological and pathological roles of these PI3K isoforms.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of **TGX-115** and IC87114 against the four Class I PI3K isoforms is typically determined through kinase assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that **TGX-115** is often referred to as TG100-115 in the literature.



PI3K Isoform	TGX-115 (as TG100-115) IC50	IC87114 IC50
p110α	1.2 μM - 1.3 μM	>100 μM
p110β	1.2 μM - 1.3 μM	16 μM - 75 μM
р110у	83 nM	29 μM - 61 μM
p110δ	235 nM	0.13 μM - 0.5 μM

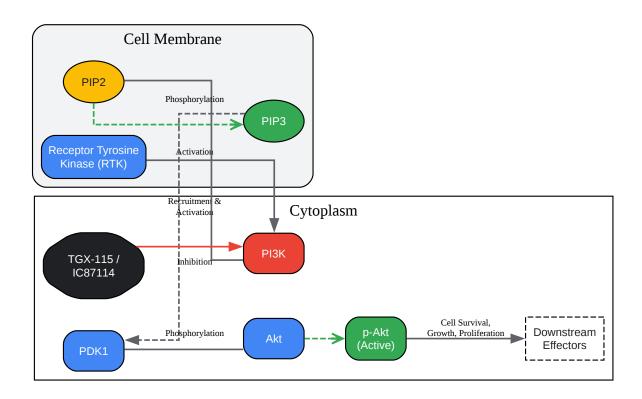
Data Sources:[2][6][8][9][10]

From the data, it is evident that **TGX-115** (as TG100-115) exhibits potent inhibition of p110 γ and p110 δ , with significantly less activity against p110 α and p110 β .[8][9] IC87114, on the other hand, demonstrates remarkable selectivity for p110 δ , with IC50 values that are over 58-fold lower than for p110 γ and over 100-fold lower than for p110 γ and p110 γ .[5][6]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Both **TGX-115** and IC87114 are ATP-competitive inhibitors that target the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), these inhibitors effectively suppress the downstream activation of key signaling proteins, most notably Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a common method to assess the cellular activity of PI3K inhibitors.[1][2]





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Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental ProtocolsIn Vitro PI3K Kinase Assay

This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.

Methodology:

- Reaction Setup: In a 96-well plate, a reaction buffer containing the desired PI3K isoform
 (e.g., p110δ), a lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate), and the
 inhibitor (TGX-115 or IC87114) at various concentrations are combined.[9]
- Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time, typically at room temperature.[9]



- Quantification: The amount of ATP remaining after the reaction is quantified. This is often done using a luciferase-based reagent (e.g., Kinase-Glo), where the luminescence signal is inversely proportional to the kinase activity.[9]
- Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration. These values are then plotted to determine the IC50 value using non-linear regression analysis.[9]

Cellular Akt Phosphorylation Assay (Western Blot)

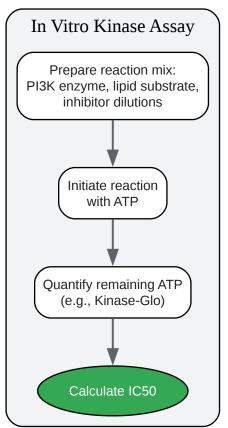
This assay assesses the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

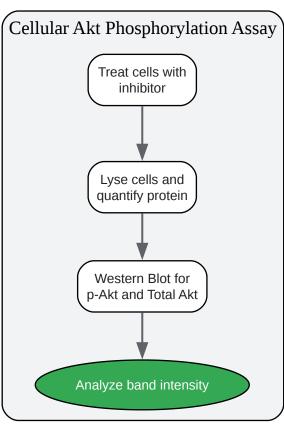
Methodology:

- Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of **TGX-115** or IC87114 for a specified duration.
- Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading for the subsequent steps.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt
 Ser473). A primary antibody against total Akt is used on a separate blot or after stripping the
 first antibody to serve as a loading control.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.



 Analysis: The intensity of the phospho-Akt band is normalized to the total Akt band for each sample to determine the extent of inhibition.





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